An In-Depth Technical Guide to 2-Fluorocyclopentan-1-ol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Fluorocyclopentan-1-ol: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] Among the vast array of fluorinated building blocks, 2-fluorocyclopentan-1-ol emerges as a versatile and valuable synthon. Its constrained alicyclic ring and vicinal fluoro- and hydroxyl- functionalities provide a stereochemically rich framework for constructing complex and biologically active molecules, including analogues of prostaglandins and precursors to leukotrienes.[4][5]
This guide provides a comprehensive technical overview of 2-fluorocyclopentan-1-ol, designed for professionals in chemical research and drug development. We will delve into its fundamental physicochemical and stereochemical properties, detail robust synthetic and characterization methodologies, and explore its applications as a key intermediate in the synthesis of high-value compounds. The narrative emphasizes the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but self-validating systems grounded in established chemical principles.
Part 1: Physicochemical and Stereochemical Properties
2-Fluorocyclopentan-1-ol is a halogenated alcohol whose properties are dictated by the interplay between the hydroxyl group, the fluorine atom, and the cyclopentyl ring.
Physicochemical Data
The fundamental properties of 2-fluorocyclopentan-1-ol are summarized below. It is important to note that while some data is available for the general structure, specific properties can vary between stereoisomers.
| Property | Value | Source |
| Molecular Formula | C₅H₉FO | PubChem[6] |
| Molecular Weight | 104.12 g/mol | PubChem[6] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 57-59 °C at 10 Torr (for 2-fluorocyclopentanone precursor) | ChemicalBook[7] |
| Density | 1.07 ± 0.1 g/cm³ (predicted) | ChemicalBook[7] |
| XLogP3-AA | 0.9 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[6] |
Stereoisomerism: The Four Faces of a Molecule
The structure of 2-fluorocyclopentan-1-ol contains two stereogenic centers at the C1 and C2 positions.[8] This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: the cis and trans diastereomers.
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cis-isomers: The fluorine atom and the hydroxyl group are on the same face of the cyclopentane ring. This pair consists of (1R,2S)-2-fluorocyclopentan-1-ol and (1S,2R)-2-fluorocyclopentan-1-ol.
-
trans-isomers: The fluorine atom and the hydroxyl group are on opposite faces of the ring. This pair consists of (1R,2R)-2-fluorocyclopentan-1-ol and (1S,2S)-2-fluorocyclopentan-1-ol.[9]
The spatial arrangement of these substituents significantly impacts the molecule's conformation, polarity, and how it interacts with chiral environments such as enzymes or chiral catalysts. The ability to selectively synthesize a single, optically pure stereoisomer is therefore of paramount importance for its application in drug development.[4]
Caption: Stereochemical relationships of 2-fluorocyclopentan-1-ol isomers.
Part 2: Synthesis and Mechanistic Insights
The synthesis of 2-fluorocyclopentan-1-ol, particularly its individual stereoisomers, is a non-trivial task that requires careful selection of reagents and reaction pathways. A common and effective strategy involves the regioselective ring-opening of cyclopentene oxide, followed by enzymatic resolution to isolate the desired enantiomers.
Synthetic Workflow: From Epoxide to Enantiopure Fluoroalcohol
A validated approach to obtaining all four stereoisomers involves a chemoenzymatic process. This method leverages a non-selective chemical fluorination to create a racemic mixture, followed by a highly selective enzymatic step to separate the enantiomers.[4][5]
Caption: Chemoenzymatic synthesis workflow for enantiopure trans-2-fluorocyclopentan-1-ol.
Detailed Experimental Protocol: Synthesis of rac-trans-2-Fluorocyclopentan-1-ol
This protocol describes the ring-opening of cyclopentene oxide.
Causality: The choice of a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) is critical. It is less corrosive and easier to handle than anhydrous HF, while still providing a nucleophilic fluoride ion for the epoxide opening. The reaction proceeds via an SN2 mechanism, leading predominantly to the trans product due to backside attack of the fluoride on the protonated epoxide intermediate.
Methodology:
-
Setup: To a stirred solution of cyclopentene oxide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask at 0 °C, add triethylamine trihydrofluoride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield rac-trans-2-fluorocyclopentan-1-ol.
Protocol: Enzymatic Kinetic Resolution of rac-trans-2-Fluorocyclopentan-1-ol
Causality: Lipases are highly stereoselective enzymes. In a non-aqueous medium, they can catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers. Burkholderia cepacia lipase is often chosen for its high enantioselectivity (E > 100) in this specific transformation.[5]
Methodology:
-
Setup: In a flask, dissolve rac-trans-2-fluorocyclopentan-1-ol (1.0 eq) and vinyl acetate (2.0 eq, as the acyl donor) in an organic solvent like diisopropyl ether.
-
Enzymatic Reaction: Add the lipase from Burkholderia cepacia (e.g., 20 mg per mmol of substrate). Seal the flask and shake it in an incubator at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the conversion (ideally to ~50%) by GC analysis of aliquots taken from the reaction mixture.
-
Separation: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting ester ((1S,2S)-2-fluorocyclopentyl acetate) from the unreacted alcohol ((1R,2R)-2-fluorocyclopentan-1-ol) by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the enantiopure (1S,2S)-2-fluorocyclopentan-1-ol.
Part 3: Spectroscopic Characterization
Unambiguous characterization of 2-fluorocyclopentan-1-ol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information to confirm the structure and stereochemistry.[10][11][12][13]
| Nucleus | Key Diagnostic Features |
| ¹H NMR | - The proton attached to the fluorine-bearing carbon (H-C-F) appears as a complex multiplet due to coupling with both neighboring protons and the fluorine atom (large ²JHF coupling constant). - The proton on the hydroxyl-bearing carbon (H-C-OH) also shows characteristic splitting. - The relative stereochemistry (cis vs. trans) can often be determined by the magnitude of the coupling constants between H1 and H2. |
| ¹³C NMR | - The carbon atom bonded to fluorine (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz, resulting in a doublet. - The carbon atom adjacent to the C-F bond (C-C-F) will show a smaller two-bond coupling (²JCF), also appearing as a doublet. |
| ¹⁹F NMR | - Provides the most direct evidence of the fluorine atom. The spectrum typically shows a single resonance for this molecule. - The chemical shift is indicative of the electronic environment of the fluorine. - The multiplicity of the signal will be a multiplet due to coupling with adjacent protons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. - A strong absorption band in the region of 1000-1100 cm⁻¹ corresponds to the C-F stretching vibration. |
Part 4: Applications in Medicinal Chemistry and Drug Development
The 2-fluorocyclopentan-1-ol scaffold is a valuable building block for creating analogues of biologically active molecules, particularly where conformational restriction and modulation of polarity are desired.
Role as a Bioisostere and Conformational Probe
The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to significant improvements in a drug candidate's profile.[3]
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can increase a drug's half-life.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group in 2-fluorocyclopentan-1-ol, which can affect binding to target proteins.
-
Conformational Control: The gauche effect between the fluorine and oxygen atoms can influence the preferred conformation of the cyclopentane ring, locking it into a specific shape that may be more favorable for binding to a biological target.
Incorporation into Bioactive Molecules
While specific FDA-approved drugs containing the 2-fluorocyclopentan-1-ol core are not prominently documented, the fluorinated cyclopentane motif is present in various developmental compounds.[14] It serves as a key intermediate for:
-
Prostaglandin Analogues: Prostaglandins are potent signaling molecules with a cyclopentane core. Fluorination can enhance their metabolic stability and selectivity for specific prostaglandin receptors.[5]
-
Carbocyclic Nucleosides: These are nucleoside analogues where the furanose ring is replaced by a cyclopentane or cyclopentene ring. They are a critical class of antiviral and anticancer agents. The stereochemistry of the substituents on the cyclopentane ring is crucial for activity, and 2-fluorocyclopentan-1-ol provides a pre-functionalized, stereochemically defined starting point.
-
Enzyme Inhibitors: The scaffold can be elaborated to target various enzymes where specific hydrophobic and hydrogen-bonding interactions are required for potent inhibition.
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